7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

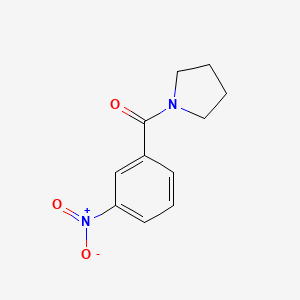

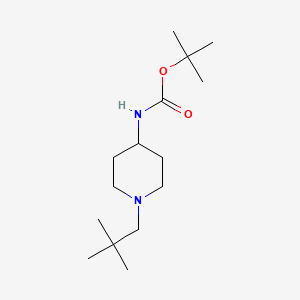

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the CAS Number: 1384429-50-8 . It has a molecular weight of 280.2 . This compound is typically stored at room temperature and is available in powder form . It is considered an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, such as this compound, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another approach involves the use of strong acids and elevated temperatures in the Pomeranz–Fritsch cyclization step .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C15H14ClN.ClH/c16-14-7-6-12-9-15 (17-10-13 (12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse. For instance, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Inhibition of Phenylethanolamine N-methyltransferase

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and related compounds demonstrate significant inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This inhibition suggests potential therapeutic utility for conditions where modulation of epinephrine levels is beneficial. The compounds’ action mechanism indicates competitive inhibition with respect to phenylethanolamine, suggesting a direct interaction with the enzyme's active site, which could be explored for developing new treatments for diseases related to epinephrine dysregulation (Demarinis et al., 1981).

Dopamine D-1 Antagonist Activity

Isomeric forms of 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, structurally related to this compound, have been synthesized and evaluated for their dopamine D-1 antagonist activity. These compounds show promise in modulating dopamine D-1 receptors, which could be useful in treating disorders associated with dopaminergic system dysfunction, such as schizophrenia and Parkinson’s disease (Riggs et al., 1987).

Antidepressant Activity

A derivative of the tetrahydroisoquinoline structure, specifically the cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, was synthesized as a rigid analogue of mianserin, an atypical antidepressant. The synthetic process and the evaluation of its antidepressant activity highlight the potential of tetrahydroisoquinoline derivatives in developing new antidepressant drugs. This work suggests the structural flexibility and potential for modification in the tetrahydroisoquinoline backbone to achieve desired pharmacological profiles (Griffith et al., 1984).

Luminescence and Magnetic Properties

Complexes based on 8-hydroxyquinoline Schiff base derivatives, including structures related to this compound, exhibit remarkable luminescence and magnetic properties. Such complexes show potential for applications in fields such as molecular magnets and optical materials, where their unique electronic structures and magnetic behaviors could be exploited (Wang et al., 2016).

Local Anesthetic Activity and Toxicity Evaluation

Research into 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds related to this compound, has shown significant local anesthetic activity alongside a detailed evaluation of their acute toxicity. This research underscores the therapeutic potential of these compounds in local anesthesia and the importance of understanding their safety profile for future pharmaceutical development (Azamatov et al., 2023).

Safety and Hazards

Orientations Futures

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids and have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, it can be expected that future research will continue to explore the potential applications of 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and other THIQ derivatives in various fields, including medicinal chemistry.

Mécanisme D'action

Target of Action

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes that result in their biological activity

Biochemical Pathways

Given the biological activities of thiq-based compounds against various pathogens and neurodegenerative disorders , it can be inferred that this compound may influence related biochemical pathways

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.

Action Environment

It is generally recommended to store such compounds in a cool, dry, and well-ventilated place, away from oxidizing agents , indicating that these factors may affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN.ClH/c16-14-7-6-12-9-15(17-10-13(12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSHIQXWQRYQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943015.png)

![ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2943016.png)

![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![Ethyl 4-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2943029.png)

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)

![(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2943035.png)